Vilanterol metabolite M29

Description

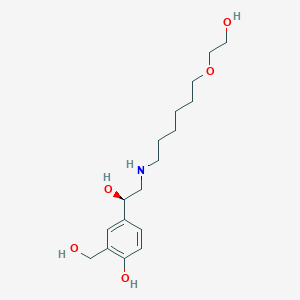

Structure

2D Structure

3D Structure

Properties

CAS No. |

1228049-12-4 |

|---|---|

Molecular Formula |

C17H29NO5 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-[(1R)-1-hydroxy-2-[6-(2-hydroxyethoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C17H29NO5/c19-8-10-23-9-4-2-1-3-7-18-12-17(22)14-5-6-16(21)15(11-14)13-20/h5-6,11,17-22H,1-4,7-10,12-13H2/t17-/m0/s1 |

InChI Key |

BOBWIDWDXFEGNK-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CNCCCCCCOCCO)O)CO)O |

Canonical SMILES |

C1=CC(=C(C=C1C(CNCCCCCCOCCO)O)CO)O |

Origin of Product |

United States |

Elucidation of Metabolic Pathways and Enzymatic Biotransformation Leading to Vilanterol Metabolite M29

Characterization of Vilanterol Metabolism Utilizing In Vitro Models for M29 Generation

Application of Hepatocyte Incubation Studies for Metabolite Profiling

Primary human hepatocytes are considered a gold standard in vitro model for studying drug metabolism as they contain a full complement of hepatic enzymes and cofactors, closely mimicking the in vivo environment of the liver. doi.orgeuropa.eu Incubation studies using these cells are instrumental in profiling the metabolites of new chemical entities.

In the context of Vilanterol, hepatocyte incubation studies have been crucial in identifying the array of metabolites formed. These studies allow for the observation of both Phase I and Phase II metabolic reactions. While specific quantitative data from Vilanterol metabolite profiling in hepatocyte incubations is not extensively published in publicly available literature, the methodology is a standard and vital part of the drug development process. Such studies would typically involve incubating Vilanterol with cryopreserved or fresh human hepatocytes and subsequently analyzing the culture medium and cell lysates using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites over time. The data generated from these studies provide a comprehensive picture of the metabolic pathways, including the formation of M29.

The general utility of hepatocyte systems is well-documented for providing a qualitative and quantitative understanding of metabolic pathways, crucial for predicting in vivo clearance and potential drug-drug interactions.

Utilization of Microsomal Systems for Enzyme Identification and Activity Assessment

Human liver microsomes, which are subcellular fractions of the endoplasmic reticulum of hepatocytes, are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of drugs. nih.gov These in vitro systems are particularly useful for identifying the specific enzymes responsible for a drug's metabolism and for assessing the kinetics of these reactions.

For Vilanterol, studies utilizing human liver microsomes have been pivotal in identifying cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for its metabolism. drugbank.com Vilanterol is a substrate for CYP3A4, which catalyzes the O-dealkylation of the parent molecule. drugbank.com

In a typical microsomal study, Vilanterol would be incubated with a pool of human liver microsomes in the presence of necessary cofactors like NADPH. The formation of metabolites, including M29, would be monitored over time. To confirm the specific role of CYP3A4, experiments are often conducted with selective chemical inhibitors of CYP3A4 or with recombinant human CYP3A4 enzymes. A significant reduction in metabolite formation in the presence of a CYP3A4 inhibitor or robust formation by the recombinant enzyme would confirm its primary role.

Table 1: Key In Vitro Systems for Studying Vilanterol Metabolism

| In Vitro System | Primary Application for Vilanterol Metabolism | Key Findings |

| Primary Human Hepatocytes | Comprehensive metabolite profiling (Phase I and II) | Identification of multiple metabolites, including O-dealkylated products. |

| Human Liver Microsomes | Identification of specific metabolizing enzymes (CYP450s) and assessment of enzyme kinetics. | Confirmation of CYP3A4 as the major enzyme responsible for Vilanterol's metabolism. |

| Recombinant CYP Enzymes | Pinpointing the exact CYP isoform involved in a specific metabolic reaction. | Specific confirmation of CYP3A4's role in Vilanterol's O-dealkylation. |

Mechanistic Aspects of Vilanterol Metabolite M29 Formation, Including Oxidation and Hydrolysis Processes

The formation of this compound is a direct result of O-dealkylation, an oxidative process catalyzed by CYP3A4. This reaction involves the removal of an alkyl group from an oxygen atom within the Vilanterol molecule.

The generally accepted mechanism for CYP450-mediated O-dealkylation begins with the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen by an activated oxygen species within the enzyme's active site. This generates a highly reactive carbon-centered radical. This is followed by the transfer of a hydroxyl group from the enzyme to the carbon radical, forming an unstable hemiacetal intermediate. This hemiacetal then non-enzymatically breaks down to yield the dealkylated metabolite (in this case, leading to the formation of M29) and an aldehyde.

While hydrolysis, the cleavage of a chemical bond by the addition of water, is a common metabolic pathway for many drugs, the primary route for Vilanterol's metabolism is oxidative. There is no direct evidence from the available literature to suggest that hydrolysis plays a significant role in the initial formation of the M29 metabolite. The biotransformation is predominantly an oxidative process driven by CYP3A4.

Preclinical Pharmacokinetic Disposition and Systemic Exposure of Vilanterol Metabolite M29

Distribution of Vilanterol (B1248922) Metabolite M29 in Biological Matrices

The distribution of Vilanterol metabolite M29 has been investigated across various biological samples in preclinical models to understand its systemic presence.

Following administration of Vilanterol in preclinical species, the parent compound is rapidly metabolized. This leads to very low plasma concentrations of Vilanterol itself, often less than 0.5% of the total drug-related material in plasma, indicating significant first-pass metabolism nih.gov. The major circulating components in plasma are metabolites resulting from O-dealkylation. Studies in human hepatocytes, which have shown metabolic routes comparable to those in mouse, rat, dog, and rabbit hepatocytes, have identified the largest radioactive peaks as a mixture of O-dealkylated metabolites, including M29 researchgate.net.

| Preclinical Species | Key Findings for M29 Plasma Exposure |

|---|---|

| Mouse, Rat, Dog, Rabbit | Metabolic profiles in hepatocytes are broadly similar to humans, with O-dealkylation being a major pathway leading to metabolites like M29 researchgate.net. |

In preclinical models, the elimination of Vilanterol is primarily through metabolism, with the subsequent excretion of metabolites in both urine and feces researchgate.net. The O-dealkylated metabolites, including M29, have been identified as major radioactive components in both urine and feces researchgate.net.

| Biological Matrix | Detection of M29 in Preclinical Models |

|---|---|

| Urine | Contains O-dealkylated metabolites like M29 as a major component of excreted radioactivity researchgate.net. |

| Feces | Also contains O-dealkylated metabolites such as M29, representing a significant route of excretion researchgate.net. |

Excretion Pathways of this compound

The elimination of Vilanterol and its metabolites occurs through two primary routes: renal and fecal excretion.

The primary pathway for the excretion of drug-related material from Vilanterol is through O-dealkylation to metabolites that are predominantly eliminated in the urine nih.govresearchgate.net. Studies have shown that approximately 70% of the recovered radioactivity from radiolabeled Vilanterol is excreted in the urine, consisting mainly of these metabolites researchgate.net. While specific quantification for M29's contribution is part of a mixture of O-dealkylated metabolites, its presence as a major component highlights the importance of renal clearance for its elimination researchgate.net. However, in human studies, the urine concentrations of M29 (GW630200) were found to be low nih.gov.

Fecal excretion represents another significant route for the elimination of Vilanterol metabolites. Approximately 30% of the recovered radioactivity is excreted in the feces researchgate.net. Similar to urine, the major radioactive peaks in feces are attributed to O-dealkylated metabolites, including M29 researchgate.net.

Metabolite-to-Parent Drug Ratios in Preclinical Pharmacokinetic Assessments of Vilanterol

Due to extensive first-pass metabolism, Vilanterol represents a very small fraction (less than 0.5%) of the total drug-related material in plasma nih.gov. Consequently, the metabolite-to-parent drug ratios are high, indicating that the systemic circulation consists mainly of metabolites. The circulating metabolites are primarily the result of O-dealkylation nih.gov. The significant formation of metabolites like M29 underscores the rapid and extensive biotransformation of the parent compound researchgate.net.

Advanced Analytical Methodologies for Vilanterol Metabolite M29 Detection, Quantification, and Structural Elucidation

Application of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for M29 Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the sensitive and selective quantification of drug metabolites in complex biological matrices. Its application to the analysis of Vilanterol (B1248922) metabolite M29 has been pivotal in characterizing its pharmacokinetic profile.

The development of robust LC-MS/MS methods for the determination of Vilanterol and its metabolites in biological fluids, such as urine, has been a focus of several research endeavors. These methods are essential for therapeutic drug monitoring, pharmacokinetic studies, and in the context of anti-doping analysis.

A bioanalytical method utilizing LC-MS/MS has been developed and validated for the simultaneous detection of Vilanterol and its main metabolites, GSK932009 and GW630200, in human urine. This method was validated over specific concentration ranges to ensure its reliability for quantifying these analytes. For the metabolites, the validated range was 50–50,000 pg/mL. The validation of such methods typically adheres to stringent international guidelines, ensuring parameters like accuracy, precision, selectivity, and stability are thoroughly assessed.

The specificity of the assay is critical to differentiate the metabolites from the parent drug and endogenous matrix components. This is achieved through a combination of chromatographic separation and the unique mass transitions monitored in the tandem mass spectrometer. The sensitivity of these methods is highlighted by their ability to detect metabolites at very low concentrations (pg/mL), which is crucial given the low doses of Vilanterol administered via inhalation.

| Parameter | Analyte | Validated Concentration Range (pg/mL) |

|---|---|---|

| Linearity | GSK932009 | 50 - 50,000 |

| Linearity | GW630200 | 50 - 50,000 |

The optimization of both chromatographic and mass spectrometric parameters is a critical step in the development of a sensitive and robust LC-MS/MS assay for Vilanterol metabolite M29.

Chromatographic Optimization: The goal of chromatographic optimization is to achieve efficient separation of the analyte of interest from the parent drug and other matrix components, ensuring a clean signal for quantification. This involves the careful selection of the analytical column, mobile phase composition, and gradient elution profile. For the analysis of Vilanterol and its metabolites, reversed-phase chromatography is commonly employed. The optimization process would involve evaluating different C18 columns with varying particle sizes and dimensions to achieve optimal peak shape and resolution. The mobile phase typically consists of an aqueous component (often with a pH modifier like formic acid to enhance ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak symmetry in a reasonable run time.

Spectrometric Optimization: Mass spectrometric parameters are optimized to maximize the signal intensity of the target metabolite. This is typically performed by infusing a standard solution of the analyte into the mass spectrometer and adjusting parameters such as the electrospray ionization (ESI) source voltage, gas flows (nebulizer and heater gases), and temperature. For tandem mass spectrometry, the collision energy is a crucial parameter that is optimized to yield specific and abundant product ions from the precursor ion of the metabolite. The selection of multiple reaction monitoring (MRM) transitions (precursor ion → product ion) with the highest intensity and specificity is fundamental for achieving the desired sensitivity and selectivity of the assay.

Role of Mass Spectrometry in Elucidating this compound Structure and Degradation Products

Mass spectrometry is an indispensable tool for the structural elucidation of drug metabolites and degradation products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

In the context of Vilanterol, mass spectrometry has been employed to elucidate the structure of its degradation products, which have been found to be comparable to its metabolites. Forced degradation studies under acidic, basic, and oxidative conditions can generate these metabolite-like compounds. The structural analysis is typically conducted in positive electrospray ionization mode (ESI+). The mass spectrum of the intact Vilanterol shows a characteristic [M+H]+ ion. By analyzing the mass-to-charge ratio (m/z) of the ions produced from the degradation products and their fragmentation patterns (MS/MS spectra), researchers can propose chemical structures for these molecules. This information is crucial for understanding the metabolic pathways of Vilanterol and identifying the chemical modifications that lead to the formation of metabolites like M29.

Utilization of Radiolabeling Techniques for this compound Disposition Studies

Radiolabeling studies, particularly with Carbon-14 (¹⁴C), are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.

A human radiolabel study has been conducted with ¹⁴C-Vilanterol to investigate its metabolic fate. In such studies, a small, safe dose of the radiolabeled drug is administered to healthy volunteers, and the radioactivity is tracked in various biological samples over time. This allows for a complete mass balance assessment, ensuring that all drug-related material is accounted for.

For Vilanterol, a study involving the oral administration of [¹⁴C]Vilanterol to healthy male subjects was performed to characterize its metabolism and excretion. These studies have revealed that Vilanterol undergoes extensive first-pass metabolism, with the parent drug accounting for a very small fraction of the total circulating radioactivity in plasma. The primary metabolic pathway was identified as O-dealkylation, leading to the formation of metabolites that are primarily excreted in the urine.

To identify and quantify individual radiolabeled metabolites, chromatographic techniques such as high-performance liquid chromatography (HPLC) are coupled with radioactivity detectors (e.g., a flow scintillation analyzer). This allows for the separation of the parent drug from its various metabolites and the quantification of the amount of radioactivity associated with each component. By comparing the retention times of the radioactive peaks with those of known metabolite standards (if available), individual metabolites can be identified and their concentrations determined. This approach provides a detailed picture of the metabolic profile and the relative abundance of each metabolite, including M29 (GSK932009 or GW630200), in different biological compartments.

| Technique | Application | Key Findings |

|---|---|---|

| LC-MS/MS | Quantification in biological samples (urine) | Validated methods for sensitive detection of metabolites GSK932009 and GW630200. |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of metabolites and degradation products | Provides accurate mass and fragmentation data to determine chemical structures. |

| ¹⁴C-Radiolabeling with HPLC-Radiodetection | Disposition and quantitative analysis of metabolites | Demonstrates extensive metabolism of Vilanterol and allows for quantification of individual metabolites in various biological matrices. |

Comparative Metabolism and Cross Species Differences of Vilanterol Metabolite M29

Comparative Analysis of Vilanterol (B1248922) Metabolism Pathways Across Mammalian Species (e.g., mouse, rat, dog, human)

Vilanterol undergoes extensive first-pass metabolism following administration. The primary metabolic route across all species studied—including mice, rats, dogs, and humans—is O-dealkylation, which leads to the formation of a range of metabolites. This fundamental pathway is conserved across species, indicating a shared mechanism of biotransformation.

In vitro studies using hepatocytes from these species have confirmed the production of several metabolites. In humans, the two most significant metabolites identified are M29 (GW630200) and M33 (GSK932009), each accounting for more than 10% of the total drug-related material in these test systems. The formation of M29 via the O-dealkylation pathway is a consistent finding in the metabolic profiling of Vilanterol. While the primary pathway is consistent, the profile of metabolites can show qualitative differences between species.

The following table summarizes the qualitative assessment of Vilanterol metabolite formation in hepatocytes from different species.

| Metabolite | Mouse | Rat | Rabbit | Dog | Human |

| M29 (GW630200) | + | + | + | + | + |

| M33 (GSK932009) | + | + | + | + | + |

| M27 | + | + | + | + | + |

| M34 | +/- | + | + | + | + |

| M36 | - | - | - | + | + |

Data sourced from in vitro hepatocyte studies. '+' indicates the metabolite was observed; '+/-' indicates the metabolite was observed at very low levels; '-' indicates the metabolite was not detected.

Interspecies Variability in Vilanterol Metabolite M29 Plasma Levels and Excretion Profiles

While the O-dealkylation pathway is common across species, significant quantitative differences exist in the formation of metabolites, including M29. These variations are evident in both plasma concentrations and excretion patterns. In human plasma, parent Vilanterol accounts for a very small fraction (<0.5%) of total drug-related material, underscoring the high degree of metabolism. The circulating metabolites, primarily resulting from O-dealkylation, possess negligible pharmacological activity.

Quantitative analysis of in vitro metabolism in hepatocytes reveals the extent of interspecies variability. These studies show distinct differences in how much of each major metabolite is produced by rat, dog, and human liver cells.

| Species | M29 (GW630200) (% of Total Metabolism) | M33 (GSK932009) (% of Total Metabolism) |

| Rat | 12.3% | 2.5% |

| Dog | 18.0% | 12.1% |

| Human | 13.9% | 12.0% |

Data from in vitro hepatocyte studies.

Regarding excretion in humans, studies analyzing urine concentrations after inhalation of Vilanterol found that levels of metabolite M29 (GW630200) were consistently low. For instance, after repeat dosing, the maximum urine concentration of M29 was approximately 0.20 ng/mL, which was significantly lower than other metabolites and the parent drug. This suggests that M29, despite being a major metabolite, is either not extensively excreted in urine or is further metabolized before excretion.

Relevance of Preclinical Species as Predictive Models for this compound Disposition in Humans

The selection of an appropriate animal model is critical for predicting drug metabolism and disposition in humans. For Vilanterol, the conservation of O-dealkylation as the primary metabolic pathway across species suggests that preclinical models are qualitatively relevant for identifying potential human metabolites.

However, quantitative differences highlight the varying predictive power of each species. Based on in vitro hepatocyte data, the metabolic profile of the dog appears to be the most similar to that of humans. Notably, every quantifiable human metabolite of Vilanterol was also identified in dogs, and the relative proportions of major metabolites like M29 and M33 in dogs were closer to human values than those observed in rats.

Therefore, while rats, dogs, and mice all produce the key metabolite M29, the dog serves as a more accurate predictive model for the quantitative disposition of Vilanterol metabolites in humans. This underscores the importance of comparative metabolism studies in selecting the most relevant species for nonclinical safety and toxicology assessments.

Mechanistic Insights into Vilanterol Metabolite M29 S Biological Significance and Contribution to Parent Drug Disposition

Assessment of β-Adrenoceptor Activity of Vilanterol (B1248922) Metabolite M29

Vilanterol's therapeutic effect is derived from its potent agonist activity at β2-adrenoceptors. Following its metabolism, the resulting metabolites are evaluated to determine if they retain pharmacological activity. Research has shown that Vilanterol is metabolized into various compounds, with Vilanterol metabolite M29 (also known as GW630200) being a key product. drugbank.comeuropa.eu

In vitro studies using recombinant CHO cells expressing human β1- or β2-receptors have been conducted to assess the activity of M29. europa.eu The findings from these assays demonstrate that this compound possesses negligible pharmacological activity. nih.goveuropa.eu Specifically, M29 was found to be at least 2,500-fold less potent than the parent compound, Vilanterol, at the β2-receptor. europa.eu Further studies confirmed that metabolites representative of the major human metabolic pathways, including M29, have negligible activity at both β1- and β2-adrenoceptors. europa.eu

| Compound | Relative Potency vs. Vilanterol | Receptor Target |

|---|---|---|

| Vilanterol (Parent Drug) | Baseline | β2-Adrenoceptor |

| This compound (GW630200) | At least 2,500-fold less potent | β2-Adrenoceptor |

Contribution of this compound to the Overall Metabolic Clearance of Vilanterol

Vilanterol undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comresearchgate.net The principal metabolic pathway is O-dealkylation, which leads to the formation of a range of metabolites, including M29. drugbank.comnih.gov This O-dealkylation route is the primary mechanism for the clearance of Vilanterol from the body. nih.govresearchgate.net The formation of M29 and other related O-dealkylated metabolites is not a minor pathway but rather the main route of biotransformation, accounting for the majority of Vilanterol's elimination. researchgate.net

Quantitative Analysis of this compound in Systemic Circulation and Excreta to Understand Disposition

Following oral administration of radiolabeled Vilanterol to healthy male subjects, quantitative analysis of plasma, urine, and feces was performed to understand the disposition of the drug and its metabolites. nih.gov The results indicated extensive metabolism, with the parent Vilanterol accounting for a very small percentage (<0.5%) of the total drug-related material in plasma. nih.gov

| Biological Matrix | Finding | Significance for Disposition |

|---|---|---|

| Systemic Circulation (Plasma) | M29 is a component of the largest radioactive peaks, which consist of O-dealkylated metabolites. researchgate.net | Indicates M29 is a major circulating metabolite after extensive first-pass metabolism. |

| Urine | M29 is a component of the largest radioactive peaks found in urine extracts. researchgate.net | Shows renal excretion is a major elimination pathway for this metabolite. |

| Feces | M29 is a component of the largest radioactive peaks found in feces extracts. researchgate.net | Shows fecal excretion is also a significant elimination pathway for this metabolite. |

Considerations for Drug Drug Interactions Influencing Vilanterol Metabolite M29 Formation

Impact of Cytochrome P450 3A4 Inhibitors on Vilanterol (B1248922) Metabolism and M29 Generation

The formation of vilanterol metabolite M29 is intrinsically linked to the activity of the CYP3A4 enzyme. Consequently, the co-administration of vilanterol with potent inhibitors of CYP3A4 can significantly reduce the metabolic conversion of vilanterol, leading to a decrease in the generation of M29. This interaction results in a higher systemic exposure to the parent drug, vilanterol.

A clinical study involving the potent CYP3A4 inhibitor, ketoconazole (B1673606), demonstrated this effect. When vilanterol was administered concurrently with ketoconazole, there was a marked increase in the systemic exposure of vilanterol. nih.govnih.govdrugs.com Specifically, the area under the curve (AUC), which represents total drug exposure over time, for vilanterol increased by 65%, while the maximum plasma concentration (Cmax) rose by 22%. nih.govnih.gov This substantial increase in the parent drug's concentration is a direct consequence of the inhibition of its metabolic clearance via CYP3A4. As the primary metabolic pathway to M29 is inhibited, the formation of this metabolite is consequently reduced. While the study quantified the changes in the parent compound, it did not report specific data on the levels of metabolite M29. However, the inverse relationship between the parent drug concentration and its metabolite formation is a fundamental concept in pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Vilanterol with and without Co-administration of Ketoconazole

| Pharmacokinetic Parameter | Vilanterol Alone | Vilanterol + Ketoconazole | % Change |

|---|---|---|---|

| AUC (Area Under the Curve) | Reference | Increased by 65% | +65% |

| Cmax (Maximum Concentration) | Reference | Increased by 22% | +22% |

This table illustrates the impact of the potent CYP3A4 inhibitor ketoconazole on the systemic exposure of vilanterol, based on clinical research findings. nih.govnih.gov

Evaluation of P-glycoprotein (P-gp) Transporter Interactions with Vilanterol and its Potential Influence on M29 Systemic Exposure

Vilanterol is also identified as a substrate for the P-glycoprotein (P-gp) efflux transporter. medcentral.com P-gp is present in various tissues, including the intestines, and plays a role in limiting the absorption of certain drugs. Inhibition of P-gp can potentially lead to increased absorption and higher systemic concentrations of its substrates. nih.govnih.gov

Table 2: Effect of Verapamil on Vilanterol Systemic Exposure

| Treatment | Vilanterol Pharmacokinetic Parameters | Finding |

|---|

| Vilanterol + Verapamil | AUC and Cmax | No clinically relevant increase in systemic exposure. nih.govnih.gov |

This table summarizes the findings of a study on the co-administration of vilanterol with verapamil, a moderate P-gp and CYP3A4 inhibitor. nih.govnih.gov

Future Directions in Vilanterol Metabolite M29 Research

Development of Advanced In Vitro and In Silico Models for M29 Metabolism Prediction and Simulation

The prediction and simulation of metabolic pathways are crucial for understanding the disposition of a drug and its metabolites. For Vilanterol (B1248922) metabolite M29, future research will likely focus on moving beyond traditional models towards more sophisticated systems that more accurately mimic human physiological conditions.

In Vitro Models: Conventional in vitro systems like human liver microsomes (HLMs) have been instrumental in initial metabolic studies. nih.govresearchgate.net However, the future lies in the adoption of advanced cellular models. Three-dimensional (3D) cell culture models, such as spheroids and organoids, and microphysiological systems like "organ-on-a-chip" technology offer a significant leap forward. nih.gov These models provide a more physiologically relevant environment by recreating cell-cell interactions and tissue architecture, which can influence enzyme expression and metabolic activity, thus offering a more accurate prediction of the further metabolism or transport of M29. nih.gov

In Silico Models: Computational, or in silico, modeling is an indispensable tool in modern pharmacology. nih.gov Physiologically-based pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in a virtual human, are becoming increasingly complex and accurate. nih.govfda.gov Future PBPK models could be specifically refined to simulate the pharmacokinetics of M29, incorporating data from advanced in vitro systems to improve their predictive power. Furthermore, metabolite prediction software can be used to hypothesize the subsequent metabolic fate of M29 itself, guiding laboratory-based investigations. nih.gov

| Model Type | Description | Advantages for M29 Research | Limitations |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Subcellular fractions containing drug-metabolizing enzymes. nih.gov | Cost-effective; good for initial screening of Phase I metabolism. | Lacks cellular context and cofactors for some reactions; limited Phase II metabolism. nih.gov |

| Hepatocytes (2D Culture) | Intact liver cells cultured in a monolayer. nih.gov | Contains a broader range of enzymes and cofactors than HLMs. | Rapidly lose phenotype and metabolic capacity in culture. researchgate.net |

| 3D Spheroids/Organoids | Self-assembled 3D structures of liver cells that mimic tissue. nih.gov | More physiologically relevant; longer viability and stable metabolic function. nih.gov | More complex to culture; potential for mass transport limitations. |

| Organ-on-a-Chip | Microfluidic devices containing living cells to simulate organ functions. nih.gov | Allows for dynamic flow and interaction between different cell types; high physiological relevance. | Technically complex; lower throughput compared to simpler models. |

| PBPK Modeling | Computational models that simulate ADME processes in the body. nih.gov | Integrates data to predict human pharmacokinetics; can simulate various physiological conditions. | Requires extensive input data for validation; "garbage in, garbage out". |

Investigation of Potential Novel or Undetected Metabolic Pathways for M29

The primary metabolic pathway for Vilanterol is O-dealkylation, which is principally mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.com This leads to the formation of metabolites like M29. While this is the major route, future research could focus on two key areas: the potential for minor, uncharacterized pathways in the formation of M29 and, more importantly, the subsequent metabolism of M29 itself.

It is possible that under specific conditions or in certain patient populations with genetic variations in CYP enzymes, alternative or minor metabolic pathways for Vilanterol could become more significant. Investigating the role of other CYP enzymes or non-CYP-mediated reactions, such as those catalyzed by flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs), could provide a more complete picture.

Furthermore, M29, as a primary metabolite, may serve as a substrate for further biotransformation. These subsequent reactions could involve Phase II conjugation (e.g., glucuronidation or sulfation) or further oxidative metabolism. Identifying these downstream metabolites, even if they are formed in small quantities, is essential for a comprehensive understanding of the drug's complete disposition pathway. Advanced analytical techniques with higher sensitivity and resolution will be critical in detecting and identifying such novel or low-abundance metabolites in biological matrices.

Methodological Advancements in High-Throughput Screening for M29 and Other Vilanterol Metabolites

High-throughput screening (HTS) is a critical component of modern drug discovery and development, enabling the rapid analysis of numerous samples. researchgate.netnorecopa.no For metabolite research, HTS allows for efficient profiling of metabolic stability and identification in various biological samples. Future advancements in this area will significantly benefit the study of M29 and other Vilanterol metabolites.

The integration of metabolomics with HTS platforms offers a powerful approach for comprehensive metabolite analysis. nih.gov This involves using highly sensitive and selective detection systems, primarily advanced mass spectrometry (MS) techniques like Quadrupole Time-of-Flight (Q-TOF) MS, coupled with ultra-high-performance liquid chromatography (UHPLC). nih.govmdpi.com These technologies allow for the rapid separation and accurate identification of metabolites from complex biological matrices.

Automation in sample preparation and data analysis is key to maximizing the potential of HTS. norecopa.no Robotic liquid handling systems can prepare samples in 96-well or 384-well plate formats, significantly increasing throughput. nih.gov Concurrently, sophisticated software tools are being developed to automate data processing, peak picking, and metabolite identification, reducing manual effort and accelerating the interpretation of results. These methodological advancements will enable researchers to conduct larger-scale studies, such as screening for M29 levels across different patient populations or under various co-medication scenarios, more efficiently than ever before.

| Technology/Method | Advancement | Impact on M29 Research |

|---|---|---|

| Analytical Instrumentation | Development of UHPLC and high-resolution mass spectrometry (HRMS) such as Q-TOF and Orbitrap. | Increased sensitivity and specificity for detecting and identifying M29 and other low-abundance metabolites in complex samples. nih.gov |

| Automation | Robotic systems for automated sample preparation in multi-well plate formats. norecopa.no | Enables rapid processing of large numbers of samples for metabolic stability and profiling studies. |

| Metabolomics Integration | Combining HTS with untargeted metabolomics workflows to capture a global view of metabolic changes. nih.gov | Allows for the discovery of unexpected or novel metabolic pathways related to Vilanterol and M29. |

| Informatics & Data Processing | Advanced software for automated peak detection, spectral interpretation, and metabolite database searching. | Accelerates the translation of raw analytical data into meaningful biological insights. |

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of vilanterol leading to the formation of metabolite M29?

- Methodological Answer : Vilanterol undergoes hepatic metabolism via O-dealkylation , mediated primarily by CYP3A4, to form metabolites like M29 with reduced β1-/β2-agonist activity. This pathway is critical for understanding M29's pharmacokinetic profile. Researchers should use in vitro hepatic microsomal assays or recombinant CYP3A4 systems to validate metabolic routes .

Q. What analytical techniques are recommended for detecting M29 in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) in multiple reaction monitoring (MRM) mode is the gold standard. Protocols include enzymatic hydrolysis (e.g., β-glucuronidase) and liquid-liquid extraction (LLE) for isolation. For example, urine samples can be processed with LLE and analyzed using ESI+ ionization with transitions specific to M29’s molecular ion .

Q. How should M29 be stored to ensure stability in laboratory settings?

- Methodological Answer : Pure M29 should be stored at -20°C (stable for 3 years) or 4°C (2 years). In solution, store at -80°C (6 months) or -20°C (1 month). Use airtight containers to prevent degradation from light or humidity, and validate stability via periodic LC-MS purity checks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in M29 recovery rates across extraction protocols?

- Methodological Answer : Discrepancies often arise from variations in enzymatic hydrolysis efficiency or solvent polarity in LLE. Perform comparative validation using spiked control matrices (e.g., urine, plasma). Optimize parameters such as pH, incubation time, and solvent ratios. Cross-validate results with high-resolution mass spectrometry (HR-MS) to confirm extraction efficiency .

Q. What in vitro models are suitable for studying M29’s long-term stability under physiological conditions?

- Methodological Answer : Use primary hepatocyte cultures or liver microsomal preparations to simulate metabolic degradation. For stability in extracellular environments, employ simulated physiological fluids (e.g., PBS at pH 7.4, 37°C) with periodic sampling for LC-MS quantification. Include controls with protease/esterase inhibitors to identify degradation pathways .

Q. How can conflicting data on M29’s pharmacological activity be reconciled?

- Methodological Answer : Contradictions may stem from assay sensitivity (e.g., β2-receptor binding vs. functional cAMP assays). Standardize assays using CHO-K1 cells expressing human β2-adrenoceptors (e.g., GeneBLAzer® NFAT-bla systems) to quantify agonism/antagonism. Normalize results to parent vilanterol’s activity and account for batch-to-batch metabolite purity variations .

Q. What strategies improve M29 detection in low-concentration biological matrices?

- Methodological Answer : Implement pre-concentration techniques such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Pair with HR-MS in data-independent acquisition (DIA) mode to capture low-abundance ions. Use isotopic labeling (e.g., deuterated M29) as an internal standard for quantification .

Methodological Considerations

- Nomenclature Challenges : M29 may be referenced inconsistently across databases. Use cheminformatic tools (e.g., PubChem, ChemSpider) to cross-reference synonyms, SMILES notations, and IUPAC names .

- Ethical Compliance : For clinical studies, register trials in public repositories (e.g., ClinicalTrials.gov ) and disclose M29’s role in informed consent documents .

Data Gaps and Future Directions

- Ecotoxicological Data : No studies on M29’s environmental persistence or bioaccumulation exist. Prioritize OECD 301/302 tests for biodegradation and soil mobility assessments .

- Epigenetic Effects : Preliminary evidence links β2-agonist metabolites to histone acetylation. Investigate M29’s impact on histone deacetylase (HDAC) activity using chromatin immunoprecipitation (ChIP) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.